Pfn1-IN-C1
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Overview
Description
Pfn1-IN-C1 is a small-molecule inhibitor of Profilin 1 (Pfn1), a protein that plays a crucial role in the regulation of the actin cytoskeleton. This compound has been shown to reduce the overall level of cellular filamentous (F)-actin, slow endothelial cell migration and proliferation, and inhibit the angiogenic ability of endothelial cells both in vitro and ex vivo .
Preparation Methods
The synthetic route for Pfn1-IN-C1 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL This solution can then be used for further experimental applications
Chemical Reactions Analysis
Pfn1-IN-C1 primarily interacts with the actin cytoskeleton by inhibiting the interaction between Profilin 1 and actin. This inhibition affects actin polymerization, which is crucial for various cellular processes such as migration, proliferation, and angiogenesis . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution, as its primary function is to inhibit protein-protein interactions.
Scientific Research Applications
Pfn1-IN-C1 has several scientific research applications:
Mechanism of Action
Pfn1-IN-C1 exerts its effects by binding to Profilin 1, thereby inhibiting its interaction with actin. This inhibition prevents the polymerization of actin, which is essential for various cellular processes . By binding to phosphatidylinositol-4,5-bisphosphate (PIP2), this compound also inhibits the formation of inositol trisphosphate (IP3) and diacylglycerol (DG), further affecting cellular signaling pathways .
Comparison with Similar Compounds
Pfn1-IN-C1 is unique in its ability to specifically inhibit the interaction between Profilin 1 and actin. Similar compounds include:
Pfn1-IN-1: Another inhibitor of Profilin 1 that also affects actin polymerization and cellular activities.
Small-molecule inhibitors identified through structure-based virtual screening: These compounds have similar structures and functions, targeting the Profilin 1-actin interaction.
This compound stands out due to its specific inhibition of Profilin 1, making it a valuable tool for studying the actin cytoskeleton and its associated cellular processes.
Properties
Molecular Formula |
C19H15N7O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
8-(3-hydroxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C19H15N7O2/c1-10-5-7-11(8-6-10)15-14-16(18(28)22-21-15)20-19-23-24-25-26(19)17(14)12-3-2-4-13(27)9-12/h2-9,17,27H,1H3,(H,22,28)(H,20,23,25) |
InChI Key |
XFVDPRNCBPDEGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=CC=C5)O |
Origin of Product |
United States |
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